1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further connected to a pyrrole ring via an ethanone linker. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. One common method involves the reaction of 4-(phenylsulfonyl)piperidine with 2-bromo-1-(1H-pyrrol-1-yl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance the reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ethanone linker can be reduced to form alcohol derivatives.
Substitution: The piperidine and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituents, but common reagents include alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperidine and pyrrole compounds.
Scientific Research Applications
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine and pyrrole rings contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-thiazol-1-yl)ethanone
Uniqueness
1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the piperidine and pyrrole rings, along with the phenylsulfonyl group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(14-18-10-4-5-11-18)19-12-8-16(9-13-19)23(21,22)15-6-2-1-3-7-15/h1-7,10-11,16H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCGHAORPGJLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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